molecular formula C10H21NO2 B7905470 4-(Diethoxymethyl)piperidine

4-(Diethoxymethyl)piperidine

Cat. No.: B7905470
M. Wt: 187.28 g/mol
InChI Key: NQJMJSCGGZUYGT-UHFFFAOYSA-N
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Description

4-(Diethoxymethyl)piperidine is a chemical compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethoxymethyl)piperidine typically involves the reaction of piperidine with diethoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to achieve high-quality product suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 4-(Diethoxymethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding piperidine derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced piperidine derivatives.

    Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed: The major products formed from these reactions include various substituted piperidines, which can be further functionalized for specific applications .

Scientific Research Applications

4-(Diethoxymethyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Diethoxymethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can modulate signaling pathways such as NF-κB, PI3K/Akt, and MAPK, which are crucial for cellular processes like apoptosis, proliferation, and differentiation. By influencing these pathways, this compound can exert therapeutic effects in various disease models .

Comparison with Similar Compounds

    4-(Dimethoxymethyl)piperidine: Similar in structure but with methoxy groups instead of ethoxy groups.

    Piperidine: The parent compound without any substituents.

    N-Benzylpiperidine: Contains a benzyl group attached to the nitrogen atom.

Uniqueness: 4-(Diethoxymethyl)piperidine is unique due to its diethoxymethyl group, which enhances its solubility and reactivity compared to other piperidine derivatives. This makes it a valuable intermediate in the synthesis of more complex molecules and pharmaceuticals .

Properties

IUPAC Name

4-(diethoxymethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-3-12-10(13-4-2)9-5-7-11-8-6-9/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJMJSCGGZUYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1CCNCC1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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